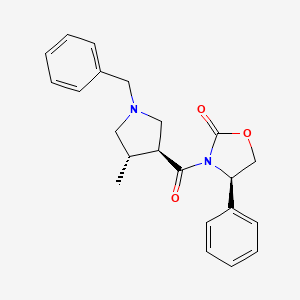
2,4-Dichloro-7-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methylquinazoline (CAS# 25171-19-1) is a useful research chemical . It has a molecular weight of 213.06 and a molecular formula of C9H6Cl2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylquinazoline is represented by the formula C9H6Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methylquinazoline has a molecular weight of 213.07 . It is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 317.9±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Corrosion Inhibition
2,4-Dichloro-7-methylquinazoline has been studied for its role in corrosion inhibition. For instance, benzoxazines, which include similar quinazoline derivatives, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlighted the importance of nitrogen content in the inhibitor and its concentration, demonstrating significant inhibition efficiency (Kadhim et al., 2017).
Anticancer Properties
Research on quinazoline derivatives has revealed their potential as anticancer agents. For example, a study discovered that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was a potent apoptosis inducer and showed high efficacy in human breast and other cancer models, indicating the significance of quinazolines in cancer therapy (Sirisoma et al., 2009).
Synthesis Methods
The synthesis of 2,4-dichloroquinazolines, including 2,4-dichloro-7-methylquinazoline, has been explored for its applications in chemical synthesis. A study detailed the synthesis of these compounds from 2-ethynylanilines and anthranilonitriles, demonstrating their utility in creating complex chemical structures (Lee et al., 2006).
Antimycobacterial Activity
Quinazoline derivatives have been synthesized and tested for their antimycobacterial activities. Certain 6-chloro substituted compounds showed promising activity against Mycobacterium avium and M. kansasii, indicating the potential of 2,4-dichloro-7-methylquinazoline in this domain (Kubicová et al., 2003).
Tubulin-Binding and Tumor-Vascular Disrupting Properties
A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to 2,4-dichloro-7-methylquinazoline, demonstrated its ability to inhibit tumor cell proliferation and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Quinazoline derivatives, such as 2,4-Dichloro-7-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Propriétés
IUPAC Name |
2,4-dichloro-7-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRNBNLOBXVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620488 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylquinazoline | |
CAS RN |
25171-19-1 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)



![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)






